Perfluorododecane
Overview
Description
Perfluorododecane is a long-chain perfluorocarbon with the chemical formula C12F26. It is a highly fluorinated compound, characterized by its exceptional chemical stability and resistance to degradation. This compound is often used in various industrial and scientific applications due to its unique properties, such as low surface tension, high density, and excellent thermal and chemical stability.
Scientific Research Applications
Perfluorododecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for highly reactive species and in the study of fluorinated compounds.
Biology: Due to its biocompatibility and inertness, it is used in biomedical research, particularly in the development of oxygen carriers and blood substitutes.
Medicine: It is explored for use in medical imaging and as a component in drug delivery systems.
Industry: this compound is used in the electronics industry for cooling and as a dielectric fluid in high-voltage applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that perfluorododecane may interact with its targets through a process known as free radical addition . This process involves the addition of this compound to a target molecule, resulting in changes to the target’s structure and function .
Biochemical Pathways
It has been suggested that this compound may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These pathways play crucial roles in various biological processes, and their disruption could lead to significant downstream effects .
Pharmacokinetics
Given the compound’s complex structure and high molecular weight , it is likely that these properties would significantly impact its bioavailability.
Result of Action
It has been suggested that this compound may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are subtle and often induced at concentrations where other toxic effects are also expected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is extremely persistent in the environment due to its resistance to degradation . This persistence can lead to widespread environmental contamination and potential bioaccumulation in organisms .
Preparation Methods
Perfluorododecane can be synthesized through several methods. One common synthetic route involves the fluorination of dodecane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Perfluorododecane is known for its chemical inertness, which means it does not readily undergo many chemical reactions. it can participate in certain types of reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, although this reaction is not common due to the compound’s stability.
Reduction: Reduction reactions are also rare for this compound, given its high fluorine content.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles, but these reactions are generally slow and require harsh conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and strong nucleophiles like sodium amide. The major products formed from these reactions are typically other fluorinated compounds .
Comparison with Similar Compounds
Perfluorododecane is unique among perfluorocarbons due to its long carbon chain and high fluorine content. Similar compounds include:
Perfluorooctane (C8F18): Shorter chain length, used in similar applications but with different physical properties.
Perfluorodecalin (C10F18): Used in biomedical applications, particularly as an oxygen carrier.
Perfluorotributylamine (C12F27N): Used in electronics and as a coolant, similar to hexacosafluorododecane but with a nitrogen atom in its structure.
This compound’s longer chain length and higher fluorine content give it unique properties, such as higher density and lower surface tension, making it particularly suitable for specific applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F26/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZGTRLARPEMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26 | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184726 | |
Record name | Perfluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-59-5 | |
Record name | Perfluorododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacosafluorododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexacosafluorododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorododecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ2D6NE3MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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